Lipophilicity Difference vs. Shorter-Chain Homologs
The computed partition coefficient (XLogP3-AA) for 1-(5-Chloro-2-methylphenyl)pentan-1-one is 4.0 [1], reflecting its high lipophilicity. This value is higher than that of its shorter-chain homolog, 1-(5-Chloro-2-methylphenyl)propan-1-one, which has a computed XLogP3 of 3.1 [2]. The increased lipophilicity is a direct consequence of the longer alkyl chain and may influence membrane permeability and pharmacokinetic behavior in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 1-(5-Chloro-2-methylphenyl)propan-1-one, XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP = +0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] and PubChem [2]. |
Why This Matters
This quantified difference in lipophilicity provides a rational basis for preferring the pentan-1-one homolog in applications where enhanced membrane permeability or a specific logP target is required.
- [1] PubChem. 1-(5-Chloro-2-methylphenyl)pentan-1-one: Computed Properties. PubChem CID 91636124. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-(5-chloro-2-methylphenyl)propan-1-one: Computed Properties. PubChem CID 53405841. National Center for Biotechnology Information. View Source
